5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group .
Scientific Research Applications
Synthesis and Characterization
Microwave Assisted Synthesis
This compound has been used in a rapid synthesis process under microwave irradiation. A study described the synthesis of various derivatives using this compound as a key intermediate (Raval et al., 2010).
Synthesis of Biologically Active Compounds
Researchers synthesized triazole derivatives incorporating this chemical structure, highlighting its role in forming biologically active compounds (D'Souza et al., 2020).
Corrosion Inhibition
- Inhibition of Steel Corrosion: A study utilized derivatives of this compound as corrosion inhibitors for mild steel in acidic environments. These inhibitors showed efficiency in protecting steel surfaces (Yadav et al., 2013).
Antimicrobial and Antioxidant Activities
Antimicrobial Properties
Some derivatives of this compound have been tested for antimicrobial activities against various bacteria and fungi, showing promising results (Tien et al., 2016).
Antioxidant Evaluation
Novel derivatives containing this chemical structure were synthesized and evaluated for their antioxidant activities. The presence of electron-releasing groups in these compounds enhanced their antioxidant potential (Maddila et al., 2015).
Cancer Research
- DNA Methylation Inhibition: New derivatives of this compound were studied for their anti-tumor activity and effects on tumor DNA methylation levels, indicating potential applications in cancer research (Hovsepyan et al., 2018).
Mechanism of Action
Target of Action
Compounds with a triazole ring, like “5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, often have antifungal properties. They can inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Mode of Action
The inhibition of ergosterol synthesis by triazole compounds leads to a disruption of the fungal cell membrane’s structure and function, impairing the growth and proliferation of the fungal cells .
Biochemical Pathways
The primary pathway affected by such compounds would be the ergosterol biosynthesis pathway. By inhibiting lanosterol 14α-demethylase, these compounds prevent the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the fungal cell membrane .
Result of Action
The ultimate effect of such compounds is the inhibition of fungal growth and proliferation. This can lead to the clearance of fungal infections in the host organism .
properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-3-4-8(12)9(5-7)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJNWDUKNFYIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390781 | |
Record name | 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861408-36-8 | |
Record name | 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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